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Compound of Interest

Compound Name:
6-Aminobenzo[d][1,3]dioxole-5-

carboxylic acid

Cat. No.: B1276653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This guide provides a comprehensive overview of the spectroscopic properties of 6-

Aminobenzo[d]dioxole-5-carboxylic acid. Due to the limited availability of specific experimental

data in public databases, this document presents predicted spectroscopic data based on the

analysis of its structural features, alongside standardized experimental protocols for its

acquisition. The included data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) serve as a reference for researchers working with

this compound. Furthermore, a generalized workflow for spectroscopic analysis is provided to

guide experimental design.

Chemical Structure and Properties
IUPAC Name: 6-Aminobenzo[d][1]dioxole-5-carboxylic acid

CAS Number: 20332-16-5

Molecular Formula: C₈H₇NO₄

Molecular Weight: 181.15 g/mol
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Spectroscopic Data (Predicted)
Comprehensive experimental spectroscopic data for 6-Aminobenzo[d]dioxole-5-carboxylic acid

is not readily available in the public domain. The following tables present predicted data based

on the known spectroscopic characteristics of its constituent functional groups (a carboxylic

acid, an amine, and a benzodioxole ring system).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.0 - 7.5 Singlet 1H Aromatic H

~ 6.5 - 7.0 Singlet 1H Aromatic H

~ 6.0 Singlet 2H O-CH₂-O

~ 4.0 - 5.0 (broad) Singlet 2H -NH₂

~ 11.0 - 13.0 (broad) Singlet 1H -COOH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~ 165 - 175 C=O (Carboxylic Acid)

~ 140 - 150 Aromatic C-O / C-N

~ 110 - 130 Aromatic C-H

~ 100 - 110 O-CH₂-O

~ 95 - 105 Aromatic C

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Broad N-H Stretch (Amine)

2500 - 3300 Strong, Very Broad O-H Stretch (Carboxylic Acid)

1660 - 1710 Strong C=O Stretch (Carboxylic Acid)

1550 - 1650 Medium N-H Bend (Amine)

1400 - 1500 Medium Aromatic C=C Stretch

1200 - 1300 Strong
C-O Stretch (Carboxylic Acid /

Dioxole)

1000 - 1100 Strong C-O Stretch (Dioxole)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

181 [M]⁺ (Molecular Ion)

164 [M - OH]⁺

136 [M - COOH]⁺

120 Further fragmentation

92 Further fragmentation

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 6-

Aminobenzo[d]dioxole-5-carboxylic acid.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-Aminobenzo[d]dioxole-5-

carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
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The choice of solvent is critical as the acidic and amine protons are exchangeable. DMSO-d₆

is often preferred for observing exchangeable protons.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-64 scans.

To confirm the identity of the -NH₂ and -COOH protons, a D₂O exchange experiment can

be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H

spectrum. The signals corresponding to the exchangeable protons should diminish or

disappear.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

IR Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a

background scan of the empty sample holder (or pure KBr pellet) before scanning the

sample.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source.

Electrospray ionization (ESI) is a common choice for this type of molecule.

Data Acquisition:

Introduce the sample solution into the mass spectrometer.

Acquire the mass spectrum in both positive and negative ion modes to observe the

protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

To obtain fragmentation patterns, perform tandem mass spectrometry (MS/MS)

experiments by isolating the molecular ion and subjecting it to collision-induced

dissociation (CID).

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 6-Aminobenzo[d]dioxole-5-carboxylic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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